[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid
Description
2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a benzylphenyl group, and a chromenyl moiety
Properties
Molecular Formula |
C27H19NO4S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[4-(4-benzylphenyl)-2-(2-oxochromen-3-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C27H19NO4S/c29-24(30)16-23-25(19-12-10-18(11-13-19)14-17-6-2-1-3-7-17)28-26(33-23)21-15-20-8-4-5-9-22(20)32-27(21)31/h1-13,15H,14,16H2,(H,29,30) |
InChI Key |
PGDGLESFCCNOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=C(SC(=N3)C4=CC5=CC=CC=C5OC4=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the benzylphenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the chromenyl moiety: This could be done through a condensation reaction with a suitable chromenone derivative.
Final assembly: The final step would involve coupling the intermediate products to form the desired compound, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could be carried out using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)propionic acid
- 2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)butyric acid
Uniqueness
2-(4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity, making it valuable for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
